Gynoside A
Description
Structure
2D Structure
Properties
Molecular Formula |
C41H70O13 |
|---|---|
Molecular Weight |
771 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C41H70O13/c1-36(2)24-10-15-39(6)25(17-21(43)28-20(9-14-40(28,39)7)41(8)16-12-27(54-41)37(3,4)49)38(24,5)13-11-26(36)52-35-33(29(45)22(44)19-50-35)53-34-32(48)31(47)30(46)23(18-42)51-34/h20-35,42-49H,9-19H2,1-8H3/t20-,21+,22+,23+,24-,25+,26-,27-,28-,29-,30+,31-,32+,33+,34-,35-,38-,39+,40+,41-/m0/s1 |
InChI Key |
QAKYPUDKYKSDPU-PVMVRJIDSA-N |
Isomeric SMILES |
C[C@]1(CC[C@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC(C6C3(CCC6C7(CCC(O7)C(C)(C)O)C)C)O)C)C |
Synonyms |
gynoside A |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Gynoside a
De Novo Biosynthetic Routes
The de novo biosynthesis of triterpenoids, including Gynoside A, begins with the formation of C5 isoprene (B109036) units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.org These crucial precursors are generated via two distinct pathways in plants:
Mevalonate (MVA) Pathway: Primarily located in the cytosol, this pathway synthesizes IPP from acetyl-CoA. wikipedia.org
Methylerythritol Phosphate (MEP) Pathway: Found in the plastids of higher plants, this pathway also produces IPP and DMAPP. wikipedia.org
Once formed, IPP and DMAPP undergo sequential condensation reactions. Specifically, IPP and DMAPP condense to form geranyl pyrophosphate (GPP, C10), followed by further additions of IPP to yield farnesyl pyrophosphate (FPP, C15). wikipedia.orgwikipedia.org Two molecules of FPP then dimerize in a head-to-head fashion to produce squalene (B77637) (C30). wikipedia.orgwikipedia.org The next pivotal step involves the oxidation of squalene to 2,3-oxidosqualene (B107256), a reaction catalyzed by squalene monooxygenase (also known as squalene epoxidase). wikipedia.orgresearchgate.net
Key Enzymatic Steps and Regulation
The cyclization of 2,3-oxidosqualene represents a critical branching point in triterpenoid (B12794562) biosynthesis, leading to diverse triterpenoid skeletons. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.govresearchgate.net Research indicates that in Panax species, which are closely related to Gynostemma, OSCs responsible for synthesizing dammarane-type triterpenes are also capable of producing ocotillol-type triterpenes, to which this compound belongs. nih.gov
Following the initial cyclization, the triterpenoid scaffolds undergo extensive modifications, primarily mediated by two major enzyme families:
Cytochrome P450 Monooxygenases (CYPs): These enzymes catalyze various oxidative reactions, including hydroxylations, which are essential for the structural diversification and subsequent glycosylation of triterpenoids. In Gynostemma pentaphyllum, several putative CYPs (e.g., CYP71B19, CYP77A3, CYP86A7, CYP86A8, CYP89A2, CYP90A1, CYP94A1) have been identified as candidate structural modifiers of gypenosides. semanticscholar.org
UDP-dependent Glycosyltransferases (UGTs): UGTs are responsible for attaching sugar moieties to the triterpenoid aglycones (sapogenins), a process known as glycosylation. This modification significantly increases the water solubility and can alter the biological activity of the compounds. Studies in Gynostemma pentaphyllum have identified five putative UGTs (UGT73B4, UGT76B1, UGT74F2, UGT91C1, UGT91A1) involved in gypenoside modification. semanticscholar.org Additionally, GpOSC1, GpCYP89, and GpUGT35 have been proposed as leading candidates for gypenoside biosynthesis in Gynostemma pentaphyllum based on phylogenetic analysis and expression patterns.
The regulation of these enzymatic steps is complex, involving intricate transcriptional control mechanisms to fine-tune the production of specific triterpenoids.
Precursor Compounds and Metabolic Intermediates
The biosynthesis of this compound involves a cascade of precursor compounds and metabolic intermediates, each representing a crucial step in the pathway:
| Compound Name | Role in Biosynthesis |
| Isopentenyl pyrophosphate (IPP) | C5 isoprene unit, fundamental building block |
| Dimethylallyl pyrophosphate (DMAPP) | C5 isoprene unit, isomer of IPP, fundamental building block |
| Farnesyl pyrophosphate (FPP) | C15 precursor formed by condensation of IPP and DMAPP |
| Squalene | C30 precursor formed by dimerization of FPP |
| 2,3-Oxidosqualene | Oxidized form of squalene, substrate for cyclization |
| Dammarenediol | A dammarane-type triterpenoid, precursor to ginsenosides (B1230088) and ocotillone-type triterpenoids |
| Protopanaxadiol (PPD) | A dammarane-type sapogenin, aglycone of ginsenosides, related to ocotillone-type triterpenoids |
| Ocotillol | A proposed intermediate in the formation of ocotillone-group dammaranes |
Dammarenediol, a dammarane-type triterpenoid, is a main precursor for several ginsenosides, and dammarenediol-II synthase (DS) plays a role in its formation from 2,3-oxidosqualene. wikipedia.org Given that this compound is an ocotillone-type triterpenoid, which are a specific class of dammarane-type triterpenoids, dammarenediol derivatives and ocotillol itself are proposed as intermediates in the formation of ocotillone-group dammaranes. Furthermore, 20(S)-protopanaxadiol (PPD), a dammarane-type tetracyclic terpene sapogenin, is an aglycone of ginsenosides, and Gynoside D, also from Gynostemma pentaphyllum, contains a PPD metabolite as its aglycone, suggesting a close relationship and potential precursor role for dammarane-type structures in the biosynthesis of this compound.
Genetic and Molecular Regulation of this compound Biosynthesis
The production of gypenosides in Gynostemma pentaphyllum, including this compound, is subject to sophisticated genetic and molecular regulatory networks. These mechanisms ensure the appropriate synthesis and accumulation of these secondary metabolites in response to developmental cues and environmental stimuli.
Transcription factors play a pivotal role in orchestrating the expression of genes involved in triterpenoid biosynthesis. Studies on ginsenoside biosynthesis in Panax ginseng have identified NAC transcription factors, such as PgNAC41-2, which positively regulate saponin (B1150181) biosynthesis. In Gynostemma pentaphyllum, candidate transcription factors like WRKYs and bHLHs have been implicated in gypenoside regulation.
Gene duplication events, including whole-genome duplications (WGDs) and tandem duplications, have been identified as major evolutionary forces driving the diversification of triterpenoid biosynthesis pathways in Panax species. nih.gov This genetic expansion provides a rich toolkit for the evolution of new enzymatic functions and the production of a wider array of specialized metabolites.
Advanced omics technologies, such as transcriptome and proteome analyses, have been instrumental in unraveling the molecular intricacies of gypenoside biosynthesis in Gynostemma pentaphyllum. These analyses have enabled the identification of candidate genes (including those encoding OSCs, CYPs, and UGTs) and proteins that are directly involved in the biosynthetic pathway. Furthermore, these studies have investigated the expression patterns of these genes and proteins, revealing how they respond to various factors, such as treatment with methyl jasmonate, which can induce gypenoside biosynthesis-related genes. semanticscholar.org The interplay between ecological factors and ginsenoside synthesis, mediated through transcriptional networks, also highlights the environmental influence on these biosynthetic processes.
Biotechnological Approaches for Enhanced Production
Given the complex nature of this compound and its therapeutic potential, biotechnological approaches offer promising avenues for enhanced and sustainable production. These strategies aim to manipulate the plant's inherent biosynthetic machinery or transfer the pathway to more amenable host systems.
Microbial Host Engineering for this compound Analogues
Microbial engineering has emerged as a powerful platform for the heterologous production of complex natural products, including triterpenoids and their analogues. While direct, large-scale microbial production of this compound itself may still be in early stages of development, the principles and successes achieved with other complex terpenoids demonstrate the feasibility. Microorganisms such as Escherichia coli and various yeast strains are commonly engineered as hosts for the biosynthesis of desired compounds. This involves introducing and optimizing the necessary plant genes encoding the biosynthetic enzymes into the microbial genome. However, transferring and reconstituting entire complex metabolic pathways, especially those involving numerous enzymatic steps and post-modifications, presents significant challenges. wikipedia.org Despite these hurdles, advancements in synthetic biology and metabolic engineering continue to expand the repertoire of natural products that can be produced in microbial systems.
Plant Metabolic Engineering Strategies
Plant metabolic engineering offers targeted approaches to enhance this compound production directly within Gynostemma pentaphyllum or related plant species. These strategies leverage genetic manipulation to optimize the plant's own biosynthetic pathways:
Overexpression of Biosynthesis Pathway Genes: Increasing the expression of key enzymes, such as OSCs, CYPs, and UGTs, can drive greater metabolic flux towards this compound synthesis.
Suppression of Competitive Metabolic Pathways: Redirecting metabolic resources by downregulating genes involved in competing pathways can lead to increased accumulation of the target compound.
Global Regulation: Manipulating regulatory elements, including transcription factors and phytohormones, or altering primary metabolism, can exert broader control over the biosynthetic network, thereby enhancing this compound yield.
Tools like Agrobacterium-mediated genetic transformation and RNA interference (RNAi)-based gene silencing are instrumental in implementing these strategies in plants. Furthermore, in vitro plant tissue culture techniques, such as cell suspension cultures and hairy root cultures, provide controlled environments for the production of natural products, offering advantages over traditional field cultivation in terms of consistency and scalability. Hairy root cultures, in particular, are valuable platforms for compounds synthesized in roots. wikipedia.org
Advanced Structural Elucidation and Conformational Analysis of Gynoside a
Determination of Three-Dimensional Solution Structure
The three-dimensional solution structure of Gynoside A has been determined through a synergistic approach combining Nuclear Magnetic Resonance (NMR) spectroscopy with constrained molecular modeling. This approach allows for the elucidation of fine structural details, including the precise orientation of sugar rings mdpi.com. Studies have been conducted in different solvent environments, specifically pyridine-d5 (B57733) and DMSO-d6 solutions, to observe solvent-dependent conformational preferences mdpi.comnih.gov.
NMR spectroscopy plays a pivotal role in the structural elucidation of complex natural products like this compound. Proton NMR spectra provide the fundamental data from which structural constraints are derived mdpi.comnih.gov. Key NMR experiments employed for this compound's structural assignment include:
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments for the identification and assignment of 1H spin systems mdpi.com.
HSQC (Heteronuclear Single Quantum Coherence) experiment for direct assignment of corresponding carbon chemical shifts after proton assignments mdpi.com.
HMBC (Heteronuclear Multiple Bond Correlation) for identifying quaternary carbon atoms and long-range correlations mdpi.com.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum, with a typical mixing time of 250 ms (B15284909), to obtain interproton distance restraints crucial for determining the three-dimensional structure mdpi.com.
The 1.78 Å distance between the germinal protons at H-6 of the aglycone was utilized as a reference for distance calculations from ROESY data mdpi.com. NMR data, including 1H- and 13C-NMR resonances, have been systematically assigned and tabulated for this compound in both pyridine-d5 and DMSO-d6 solutions mdpi.comresearchgate.net.
Table 1: Key NMR Spectroscopy Techniques and Their Applications in this compound Structural Elucidation
| NMR Experiment | Purpose |
| COSY | Identification of directly coupled protons. |
| TOCSY | Identification of entire spin systems within a molecule. |
| HSQC | Correlation of protons with their directly bonded carbons. |
| HMBC | Identification of quaternary carbons and long-range proton-carbon correlations. |
| ROESY | Determination of interproton distances for 3D structure elucidation. |
Absolute Stereochemistry Determination
The determination of absolute stereochemistry is a critical aspect of structural elucidation, providing the definitive spatial arrangement of atoms in a chiral molecule.
X-ray diffraction has been reported for the determination of the structure of this compound mdpi.comresearchgate.net. X-ray crystallography is a fundamental experimental science that determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern produced when a beam of X-rays interacts with the crystal wikipedia.orgnih.gov. This technique provides a three-dimensional picture of electron density, revealing atomic positions, chemical bonds, and crystallographic disorder wikipedia.org. For this compound, the X-ray diffraction data provides a solid-state reference structure, which can then be compared with solution-phase structures obtained from NMR and molecular modeling mdpi.com.
Beyond X-ray crystallography, various spectroscopic techniques contribute to stereochemical assignment. Nuclear Magnetic Resonance (NMR) spectroscopy is frequently used for determining relative stereochemistry, often through analysis of coupling constants and NOESY correlations researchgate.netresearchgate.net. For instance, relative stereochemistry can be inferred by comparing chemical shift values and coupling constants to reported data for known configurations researchgate.net. Circular Dichroism (CD) spectroscopy is another powerful technique for determining absolute configuration, particularly for compounds with chromophores that exhibit specific Cotton effects researchgate.net. While specific CD data for this compound's absolute stereochemistry was not detailed, it is a recognized method for such assignments in complex natural products, as seen in related megastigmane glycosides researchgate.net.
Conformational Dynamics and Stability in Solution
The conformational dynamics and stability of this compound in solution are intrinsically linked to its determined three-dimensional structures in different solvents. The observation that the calculated structures in pyridine-d5 and DMSO-d6 shared common features, yet the pyridine-d5 structure had lower energies, indicates solvent-dependent conformational preferences and stability mdpi.comnih.gov. The well-defined global minima obtained from constrained molecular modeling suggest preferred stable conformations in solution mdpi.com. Understanding these dynamics is crucial as molecular conformation and stability in solution can influence a compound's biological activity and physical properties figshare.commdpi.com. Molecular dynamics simulations are a key tool for exploring the conformational fluctuations and stability of biomolecules in solution, providing insights into interatomic interactions that stabilize specific forms and drive conformational transitions nih.govmdpi.comnih.govnih.gov.
Mechanistic Studies of Gynoside a in Pre Clinical Models
Anti-Inflammatory Mechanistic Investigations
Inhibition of Pro-inflammatory Cytokine and Chemokine Production
Gypenosides and related ginsenosides (B1230088) have demonstrated notable anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and chemokines in various pre-clinical settings. For instance, ginsenosides, a class of saponins (B1172615) related to gypenosides, have been shown to negatively regulate the expression of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). This inhibitory effect extends to enzyme expressions, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), particularly in M1-polarized macrophages and microglia nih.gov.
Specific research on Gypenoside-14, another compound extracted from gypenosides, revealed its capacity to reduce neuroinflammation. This was achieved by inhibiting astrocyte activation and subsequently lowering the levels of inflammatory factors in a lipopolysaccharide (LPS)-induced mouse model nih.gov. Furthermore, ginsenoside Rf has been reported to inhibit inflammatory mediators such as IL-1β, IL-6, TNF-α, nitric oxide (NO), and reactive oxygen species (ROS) production in TNF-α-stimulated HT-29 intestinal epithelial cells and RAW264.7 mouse macrophage cells nih.gov.
Table 1: Influence of Gypenosides/Ginsenosides on Pro-inflammatory Mediators
| Compound Class/Specific Compound | Cell/Model System | Pro-inflammatory Mediators Inhibited | Key Enzymes Inhibited | Reference |
| Ginsenosides | M1-polarized macrophages, microglia | TNF-α, IL-1β, IL-6 | iNOS, COX-2 | nih.gov |
| Gypenoside-14 | Astrocytes (LPS-induced mouse model) | Inflammatory factors | Not specified | nih.gov |
| Ginsenoside Rf | HT-29 intestinal epithelial cells, RAW264.7 mouse macrophages | IL-1β, IL-6, TNF-α, NO, ROS | Not specified | nih.gov |
Modulation of Key Inflammatory Transcription Factors (e.g., NF-κB)
The anti-inflammatory actions of gypenosides are often mediated through their influence on crucial inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB). NF-κB is a family of transcription factor protein complexes that plays a central role in controlling the transcription of DNA, cytokine production, and cell survival wikipedia.org. Its dysregulation is linked to various inflammatory and autoimmune diseases, as well as cancer wikipedia.org.
Gypenoside-14 has been shown to reduce neuroinflammation by downregulating the NF-κB signaling pathway nih.gov. The activation of NF-κB typically involves the phosphorylation-induced proteasomal degradation of inhibitory proteins (IκB), which normally sequester inactive NF-κB dimers in the cytosol. This degradation allows NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and initiates gene transcription wikipedia.orgatlasgeneticsoncology.org. Ginsenoside Rf's anti-inflammatory activity has also been linked to the inhibition of inflammatory mediators downstream of p38/NF-κB activation nih.gov.
Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
Mitogen-Activated Protein Kinase (MAPK) pathways, including Extracellular Signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38, are fundamental to cellular responses to stress, inflammation, cell proliferation, differentiation, and apoptosis [Previous search result 3, 25, 31]. Gypenosides have been implicated in the regulation of these pathways.
Studies on gypenosides (GYPs) suggest their involvement in modulating MAPK signaling pathways, contributing to their cardioprotective effects [Previous search result 3]. Specifically, ginsenoside Rf's anti-inflammatory activity has been associated with effects on the p38/NF-κB activation axis nih.gov. Toll-like Receptor (TLR) signaling, which is central to innate immunity, can also lead to the rapid activation of NF-κB and MAPK pathways, inducing the production of pro-inflammatory cytokines genome.jpthermofisher.com.
Influence on G-Protein Coupled Receptor (GPCR) Signaling (e.g., S1PRs)
G-protein coupled receptors (GPCRs) are a large family of integral membrane proteins crucial for cellular sensing and response to the environment, mediating extracellular signals to intracellular messengers [Previous search result 32]. They are involved in diverse biological processes, including cell growth, proliferation, death, immune responses, and inflammation regulation [Previous search result 30]. Sphingosine-1-phosphate receptors (S1PRs) are a class of GPCRs that are targets of the lipid signaling molecule Sphingosine-1-phosphate (S1P) and play roles in immune cell trafficking and immune-modulation biorxiv.orgwikipedia.orgnih.govbiomolther.org.
While GPCRs are significant pharmacological targets, direct research specifically detailing the influence of Gynoside A or gypenosides on GPCR signaling, such as S1PRs, is not explicitly detailed in the provided pre-clinical findings. However, given the broad impact of GPCRs on inflammatory and immune responses, and the known anti-inflammatory properties of gypenosides, this area warrants further investigation for specific interactions.
Impact on Toll-like Receptor (TLR) Signaling Pathways
Toll-like Receptors (TLRs) are critical pattern recognition receptors that play an essential role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) thermofisher.comnih.govfrontiersin.org. Activation of TLR signaling pathways leads to the transcriptional activation of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, which subsequently control the activation of antigen-specific adaptive immune responses thermofisher.com. TLR signaling often converges on the activation of NF-κB and MAPK pathways genome.jpthermofisher.com.
Current pre-clinical studies explicitly detailing the direct impact of this compound or gypenosides on specific TLR signaling pathways (e.g., TLR2, TLR4) are not extensively highlighted in the provided information. However, given that gypenosides modulate downstream inflammatory responses (NF-κB, MAPK, cytokines), it is plausible that they may indirectly or directly influence TLR signaling components, an area that would benefit from further dedicated research.
Cellular Mechanisms in Macrophages and Immune Cells
Macrophages and other immune cells are central to both innate and adaptive immune responses, performing functions such as phagocytosis, antigen presentation, and the release of cytokines that activate other cells wikipedia.orgimmunology.orginserm.fr. Gypenosides and related compounds exert their anti-inflammatory and immunomodulatory effects by influencing the cellular mechanisms within these critical immune cell populations.
Ginsenosides, structurally related to gypenosides, have been shown to negatively regulate the expression of pro-inflammatory cytokines and enzymes in M1-polarized macrophages and microglia nih.gov. Importantly, certain ginsenosides, including ginsenoside Rg3, Rb1, and Rg1, have been observed to induce the M2 polarization of macrophages and microglia. M2 macrophages are characterized by their role in inflammation resolution, tissue remodeling, and repair, in contrast to M1 macrophages which are typically pro-inflammatory nih.govwikipedia.orgbiorxiv.org. This M2 polarization contributes to the suppression of inflammation progression and the promotion of inflammation resolution nih.gov.
Macrophages are highly heterogeneous and plastic, capable of adopting different functional states (M1 or M2) depending on signals in their microenvironment [Previous search result 4, 26]. The ability of gypenoside-related compounds to shift macrophage polarization towards an M2 phenotype suggests a significant cellular mechanism for their anti-inflammatory and tissue-repairing properties.
Anticancer Molecular Targets and Pathways
This compound, as a component of gypenosides, contributes to the reported anticancer properties of this class of compounds. Pre-clinical studies on gypenosides (Gyp) have demonstrated their anti-cancer effects on human colorectal cancer SW-480 cells. These effects include the induction of apoptosis, an increase in plasma membrane permeability, a decrease in mitochondrial membrane potential, and an elevation of intracellular reactive oxygen species (ROS) levels nih.gov.
Furthermore, ginsenoside compound K (CK), a major intestinal bacterial metabolite of ginsenosides, exhibits significant anticancer potential across various cancer cell lines both in vitro and in vivo. Its anticancer mechanisms are multifaceted, involving:
Inhibition of proliferation, invasion, and migration: Ginsenoside CK can inhibit the PI3K/AKT/mTOR/p70S6K1 signaling pathway, leading to reduced expression of matrix metalloproteinases (MMP2 and MMP9) which are crucial for cancer cell proliferation and invasion nih.govmdpi.com.
Induction of apoptosis and autophagy: CK has been shown to induce apoptosis and autophagy in cancer cells, often by increasing ROS levels and enhancing the expression of tumor suppressor genes like p53 and CHOP proteins nih.govmdpi.com.
Anti-angiogenesis: Ginsenoside CK also demonstrates anti-angiogenic properties, which are critical for limiting tumor growth and metastasis nih.gov.
These findings suggest that this compound, as part of the gypenoside family, likely contributes to these diverse anticancer mechanisms by targeting multiple molecular pathways involved in cell survival, proliferation, and metastasis.
Table 2: Anticancer Mechanisms and Targets of Gypenosides/Ginsenosides
| Compound Class/Specific Compound | Cancer Cell/Model System | Key Anticancer Effects | Molecular Targets/Pathways | Reference |
| Gypenosides (Gyp) | Human colorectal cancer SW-480 cells | Induction of apoptosis, increased plasma membrane permeability, decreased mitochondrial membrane potential, increased intracellular ROS | ROS, mitochondrial function | nih.gov |
| Ginsenoside Compound K (CK) | Various cancer cells (in vitro/in vivo) | Inhibition of proliferation, invasion, migration, induction of apoptosis and autophagy, anti-angiogenesis | PI3K/Akt/mTOR/p70S6K1, MMP2, MMP9, ROS, p53, CHOP, JNK/MAPK | nih.govmdpi.com |
Cell Cycle Arrest Mechanisms (e.g., Cyclin-Dependent Kinases, Checkpoint Kinases)
The cell cycle is a highly regulated process controlled by checkpoints that ensure proper progression and DNA integrity wikipedia.orglumenlearning.comlibretexts.org. Cyclin-dependent kinases (CDKs), in conjunction with cyclins, are central to driving the cell cycle forward libretexts.orgkhanacademy.orgnih.gov. This compound, or the broader class of gypenosides to which it belongs, has been implicated in inducing cell cycle arrest. This arrest is often achieved by modulating the activity of CDKs and their cyclin partners. For instance, some phytochemicals, including saponins, are known to induce G1 phase arrest by inhibiting cyclin-dependent kinases such as CDK4 and CDK6, and their associated cyclins like cyclin D1 and cyclin D3 nih.gov. Furthermore, the tumor suppressor protein p53 plays a critical role in cell cycle checkpoints, halting the cycle at the G1 checkpoint by inducing CDK inhibitor (CKI) proteins, such as p21Cip1/WAF1, to allow for DNA repair khanacademy.org. If damage is irreparable, p53 can trigger programmed cell death khanacademy.org. Gypenosides have been shown to upregulate p53 and p21Cip1/WAF1, contributing to cell cycle arrest and DNA fragmentation nih.gov.
Table 1: Key Cell Cycle Regulators and Gypenoside A (or Gypenosides) Modulation
| Regulator/Mechanism | Role in Cell Cycle | Gypenoside A/Gypenosides Effect | Reference |
| Cyclin-Dependent Kinases (CDKs) | Drive cell cycle progression by phosphorylating target proteins libretexts.orgkhanacademy.org | Inhibition (e.g., CDK4, CDK6) nih.gov | nih.gov |
| Cyclins (e.g., Cyclin D1, D3) | Activate CDKs at specific cell cycle phases khanacademy.org | Inhibition (e.g., Cyclin D1, D3) nih.gov | nih.gov |
| G1 Checkpoint | Assesses conditions for cell division and DNA integrity lumenlearning.comlibretexts.org | Induction of G1 arrest nih.gov | nih.gov |
| p53 | Tumor suppressor, triggers CKI production, DNA repair, or apoptosis khanacademy.org | Upregulation nih.gov | nih.gov |
| p21Cip1/WAF1 | Cdk inhibitor (CKI) protein khanacademy.org | Upregulation nih.gov | nih.gov |
Apoptosis Induction Pathways (e.g., Caspases, Bcl-2 Family Proteins)
Apoptosis, or programmed cell death, is a fundamental biological process crucial for maintaining tissue homeostasis and eliminating damaged or unwanted cells thermofisher.com. It proceeds via two major pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both converging on the activation of caspases thermofisher.comnih.gov. The intrinsic pathway is governed by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, BID, Noxa, PUMA) and anti-apoptotic members (e.g., Bcl-2, Bcl-X(L)) thermofisher.comnih.govfrontiersin.org. Pro-apoptotic Bcl-2 family proteins can induce apoptosis by forming pores in the mitochondrial outer membrane, leading to the release of cytochrome C, which then activates Caspase-9, followed by Caspase-3 thermofisher.comfrontiersin.org. Anti-apoptotic Bcl-2 proteins, conversely, prevent cytochrome C release thermofisher.com.
Gypenosides have been demonstrated to induce apoptosis in human hepatoma cells through the regulation of Bcl-2 family molecules and the activation of the caspase cascade nutrahacker.comperflavory.com. Specifically, studies indicate that gypenosides can upregulate pro-apoptotic proteins like Bax, Caspase-8, and Caspase-9, while potentially downregulating anti-apoptotic proteins such as Bcl-2 nih.gov. The cleavage of poly (ADP) ribose polymerase (PARP), a substrate of activated caspases, has also been observed, further confirming the induction of apoptosis nih.gov.
Table 2: Apoptosis-Related Proteins and Gypenoside A (or Gypenosides) Modulation
| Protein/Pathway | Role in Apoptosis | Gypenoside A/Gypenosides Effect | Reference |
| Caspases (e.g., -3, -8, -9) | Cysteine proteases that execute apoptosis thermofisher.com | Activation nih.govnutrahacker.comperflavory.com | nih.govnutrahacker.comperflavory.com |
| Bcl-2 Family Proteins (e.g., Bax) | Pro-apoptotic, induce mitochondrial permeabilization thermofisher.com | Upregulation nih.gov | nih.gov |
| Bcl-2 Family Proteins (e.g., Bcl-2) | Anti-apoptotic, inhibit cytochrome C release thermofisher.com | Downregulation nih.gov | nih.gov |
| Cytochrome C | Released from mitochondria to activate caspases thermofisher.com | Release promoted (indirectly) | thermofisher.comfrontiersin.org |
| PARP | DNA repair enzyme, cleaved by caspases during apoptosis | Cleavage nih.gov | nih.gov |
Inhibition of Cell Proliferation and Metastasis-Related Pathways
This compound and other gypenosides have demonstrated significant inhibitory effects on cell proliferation and metastasis in various pre-clinical cancer models researchgate.nettandfonline.com. Metastasis, the spread of cancer cells from a primary site to secondary locations, is a complex process involving cell migration, invasion, and establishment of new tumors wikipedia.orgcancerquest.org.
Research indicates that gypenosides can significantly suppress cancer cell proliferation and inhibit migration and invasion nih.govtandfonline.com. For instance, gypenosides have been shown to inhibit the penetration and motility of human tongue cancer cells (SCC4) by suppressing nuclear factor kappa B (NF-κB) and matrix metalloproteinase-9 (MMP-9) tandfonline.com. They also prevented invasion and migration in SAS cells tandfonline.com. Furthermore, gypenosides have been observed to reduce the proliferation of human colon cancer cells (SW-480) in vitro tandfonline.com. The anti-proliferative effects are often associated with the downregulation of key cell cycle and proliferation markers such as Proliferating Cell Nuclear Antigen (PCNA), Retinoblastoma protein (Rb), and CDK4 nih.gov. Inhibition of metastasis can also involve the downregulation of stem cell factors like CD44 nih.gov.
Table 3: Inhibition of Proliferation and Metastasis by Gypenosides
| Pathway/Protein | Role in Proliferation/Metastasis | Gypenoside A/Gypenosides Effect | Reference |
| Cell Proliferation | Uncontrolled cell division in cancer wikipedia.org | Significant suppression nih.govtandfonline.com | nih.govtandfonline.com |
| Cell Migration/Invasion | Key steps in metastatic spread wikipedia.orgcancerquest.org | Inhibition nih.govtandfonline.com | nih.govtandfonline.com |
| NF-κB | Regulates genes for cell proliferation, migration, inflammation nih.gov | Suppression tandfonline.com | tandfonline.com |
| MMP-9 | Enzyme facilitating extracellular matrix degradation for invasion cancerquest.org | Inhibition tandfonline.com | tandfonline.com |
| PCNA | Marker of cell proliferation nih.gov | Downregulation nih.gov | nih.gov |
| Rb | Tumor suppressor, cell cycle regulator nih.gov | Downregulation nih.gov | nih.gov |
| CDK4 | Cyclin-dependent kinase, promotes cell cycle progression nih.gov | Downregulation nih.gov | nih.gov |
| CD44 | Metastasis-inducing stem cell factor nih.gov | Downregulation nih.gov | nih.gov |
Identification of Specific Protein Targets (e.g., Annexin A2, EGFR)
The identification of specific protein targets is crucial for understanding the precise molecular mechanisms of this compound. While direct evidence for this compound targeting specific proteins like Annexin A2 (ANXA2) or Epidermal Growth Factor Receptor (EGFR) is still emerging, the broader class of Gynostemma pentaphyllum saponins (GpS) has been shown to modulate signaling networks involving these and other important proteins.
ANXA2 is a calcium-dependent phospholipid-binding protein involved in various cellular functions, including membrane transport, signal transduction, cell differentiation, and apoptosis nih.govrndsystems.com. It has been linked to tumor progression, angiogenesis, proliferation, adhesion, invasion, and migration in malignant tumors nih.gov. Studies have shown that ANXA2 can regulate AKT activation and is involved in H2O2-dependent signaling pathways, including those initiated by EGFR mdpi.com. Depletion of ANXA2 has been observed to affect EGFR endocytosis, enhance EGF-induced cell migration, and activate downstream signaling via c-Jun N-terminal kinase (JNK) and Akt nih.gov. ANXA2 also interacts with Src, a major regulator of EGFR downstream signaling rndsystems.complos.org.
EGFR signaling is frequently upregulated in cancer and plays a vital role in regulating cell growth, survival, proliferation, and differentiation mdpi.complos.org. Its activation leads to downstream signaling through pathways like PI3K/AKT mdpi.com. Gypenosides have been postulated to exert anti-cancer effects through the suppression of signaling pathways such as Ras, RAF/MEK/ERK/STAT, and PI3K/AKT/mTOR researchgate.net. This suggests that this compound, as a component of gypenosides, may indirectly or directly influence the activity of proteins within these cascades, including potential interactions with ANXA2 and EGFR signaling to impact cell survival and migration nih.govplos.orgresearchgate.net.
Table 4: Potential Protein Targets and Signaling Pathways Modulated by Gypenosides
| Protein/Pathway | Role in Cellular Processes | Gypenoside A/Gypenosides Modulation | Reference |
| Annexin A2 (ANXA2) | Membrane organization, signal transduction, tumor progression nih.govrndsystems.com | Potential modulation of its regulatory role in EGFR/AKT signaling mdpi.comnih.govplos.org | nih.govrndsystems.commdpi.comnih.govplos.org |
| EGFR | Regulates cell growth, survival, proliferation, differentiation mdpi.com | Modulation of downstream signaling, potentially through ANXA2 nih.govplos.orgresearchgate.net | mdpi.comnih.govplos.orgresearchgate.net |
| PTEN | Negative regulator of PI3K/AKT pathway mdpi.com | ANXA2 binds to and positively regulates PTEN activity mdpi.com | mdpi.com |
| Src | Involved in EGFR downstream signaling rndsystems.complos.org | ANXA2 is a known substrate and interacting partner of Src rndsystems.complos.org | rndsystems.complos.org |
| Ras/RAF/MEK/ERK/STAT | Key signaling cascade in cell growth and proliferation researchgate.net | Suppression researchgate.net | researchgate.net |
| PI3K/AKT/mTOR | Regulates cell growth, survival, metabolism researchgate.net | Suppression researchgate.net | researchgate.net |
| JNK/p38 MAPK | Involved in stress responses, apoptosis, inflammation researchgate.net | Modulation researchgate.net | researchgate.net |
Modulation of Related Signaling Networks (e.g., NF-κB)
This compound, as part of the gypenoside family, has been shown to modulate several crucial signaling networks involved in cell survival, proliferation, inflammation, and differentiation.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of immune response and inflammation, controlling the expression of genes related to pro-inflammatory chemokines, cytokines, and adhesion molecules nih.govfrontiersin.org. Gypenosides have been reported to suppress the activation of NF-κB tandfonline.comresearchgate.netresearchgate.net. This suppression can lead to reduced production of inflammatory mediators like TNF-α and IL-6 researchgate.net.
Signal Transducer and Activator of Transcription 3 (STAT3) is another pathway implicated in inflammation and tumorigenesis. Gypenosides have also been shown to suppress STAT3 signaling researchgate.netsubstack.com.
Beyond these, Gynostemma pentaphyllum saponins have been found to activate the cAMP/PKA and Wnt/β-catenin signaling pathways, which are involved in processes like melanogenesis researchgate.net. The Wnt/β-catenin pathway is critical for melanin (B1238610) synthesis and has been linked to the regulation of MITF expression and transcriptional activity researchgate.net. Additionally, modulation of MAPK (Mitogen-Activated Protein Kinase) and PI3K/AKT signaling cascades has been observed with gypenosides researchgate.netresearchgate.net.
Table 5: Signaling Networks Modulated by Gypenosides
| Signaling Network | Key Functions in Cells | Gypenoside A/Gypenosides Effect | Reference |
| NF-κB | Immune response, inflammation, cell proliferation, migration nih.govfrontiersin.org | Suppression of activation tandfonline.comresearchgate.netresearchgate.net | tandfonline.comresearchgate.netresearchgate.net |
| STAT3 | Inflammation, tumorigenesis researchgate.netsubstack.com | Suppression researchgate.netsubstack.com | researchgate.netsubstack.com |
| cAMP/PKA | Cell signaling, metabolism, gene expression researchgate.net | Activation researchgate.net | researchgate.net |
| Wnt/β-catenin | Cell development, differentiation, melanogenesis researchgate.net | Activation researchgate.net | researchgate.net |
| MAPK | Cell growth, proliferation, differentiation, stress response researchgate.netresearchgate.net | Modulation researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| PI3K/AKT | Cell growth, survival, metabolism, proliferation researchgate.net | Suppression researchgate.net | researchgate.net |
Immunomodulatory Mechanistic Investigations
This compound, as a key component of Gynostemma pentaphyllum saponins (GpS), exhibits significant immunomodulatory activities. These investigations shed light on how the compound influences the intricate balance and function of the immune system.
Regulation of Immune Cell Function and Activation
Gynostemma pentaphyllum polysaccharides, which include saponins like this compound, are known to enhance various aspects of immunity. Studies have shown that they can increase cell-mediated immunity, humoral immunity, and non-specific immunity tandfonline.com. This broad immunomodulatory effect is attributed to their ability to influence the function and activation of different immune cell populations.
Specifically, gypenosides have been observed to significantly enhance the proliferation of both T and B lymphocytes researchgate.net. This is a crucial aspect of adaptive immunity, as the proliferation of these cells is essential for mounting an effective immune response against pathogens and abnormal cells nih.gov. Furthermore, gypenosides can increase antibody titers, indicating an enhancement of humoral immunity researchgate.net.
The regulation of immune cell function also extends to cytokine secretion. Gypenosides have been shown to promote cytokine secretion, which are signaling molecules vital for coordinating immune responses researchgate.net. Macrophages, key effector cells in inflammatory responses, have also been shown to be modulated by gypenosides, with suppression of their activation observed in in vitro studies researchgate.net. This suggests a role in regulating inflammatory processes within the immune system.
Table 6: Immunomodulatory Effects of Gypenosides on Immune Cells
| Immune Cell/Function | Role in Immunity | Gypenoside A/Gypenosides Effect | Reference |
| T Lymphocytes | Cell-mediated immunity, target infected/cancer cells nih.gov | Enhanced proliferation researchgate.net | researchgate.net |
| B Lymphocytes | Humoral immunity, produce antibodies nih.gov | Enhanced proliferation researchgate.net | researchgate.net |
| Antibody Titer | Measure of humoral immune response researchgate.net | Increase researchgate.net | researchgate.net |
| Cytokine Secretion | Immune signaling and coordination researchgate.net | Promotion researchgate.net | researchgate.net |
| Macrophage Activation | Phagocytosis, antigen presentation, cytokine production researchgate.net | Suppression of activation researchgate.net | researchgate.net |
| Cell-mediated immunity | Immune response involving T cells and NK cells tandfonline.com | Increase tandfonline.com | tandfonline.com |
| Humoral immunity | Immune response involving B cells and antibodies tandfonline.com | Increase tandfonline.com | tandfonline.com |
| Nonspecific immunity | Innate immune response tandfonline.com | Increase tandfonline.com | tandfonline.com |
Influence on Adaptive and Innate Immune Responses
Research indicates that Gynostemma pentaphyllum can influence the immune system tandfonline.comknutd.edu.ua. Gypenosides, the primary active constituents of G. pentaphyllum, have been shown to inhibit the mRNA transcripts of major proinflammatory mediators, including Interleukin-6 (IL-6), Interleukin-1 (IL-1), Cyclooxygenase-2 (COX-2), and Tumor Necrosis Factor-alpha (TNF-α), which are involved in various inflammatory pathways tandfonline.com. This suggests a role in modulating immune responses, primarily through the suppression of inflammatory reactions tandfonline.com. While this compound is a key component of gypenosides, direct studies detailing its isolated influence on adaptive and innate immune responses were not specifically found.
Mechanisms of Adjuvant Activity
Gypenosides have demonstrated immunological adjuvant activity. Studies investigating gypenosides liposome (B1194612) (GPSL) have shown that they can significantly enhance lymphocyte proliferation, increase antibody titers, and promote cytokine secretion both in vitro and in vivo researchgate.net. This adjuvant activity of GPSL was found to be superior to gypenosides alone or blank liposomes researchgate.net. Given that this compound is noted as a primary active compound of Gynostemma pentaphyllum researchgate.net, it is plausible that it contributes to these observed adjuvant effects within the gypenoside mixture or formulations. However, the specific mechanisms of adjuvant activity solely attributable to isolated this compound require further dedicated investigation.
Signaling Pathways in Immunomodulation (e.g., TLRs)
In the context of immunomodulation, gypenosides have been reported to suppress cytokine production and the activation of NF-κB and STAT3 signaling in lipopolysaccharide-induced macrophages frontiersin.org. Toll-like receptors (TLRs) are crucial components of the innate immune system that, upon activation, can lead to the activation of NF-κB and MAPK pathways, regulating the expression of cytokines and chemokines thermofisher.comresearchgate.netnih.gov. While gypenosides generally modulate these pathways, specific studies detailing how this compound, as an isolated compound, interacts with TLRs or influences downstream NF-κB and MAPK signaling in immunomodulation were not identified in the provided search results.
Other Mechanistic Insights into Biological Activities
Cardioprotective Mechanisms (e.g., Mitophagy, PI3K/Akt/GSK-3β/Mcl-1 Signaling)
Gypenosides have demonstrated cardioprotective effects in pre-clinical models by promoting mitophagy and activating the PI3K/Akt/GSK-3β/Mcl-1 signaling pathway nih.govfrontiersin.org. In doxorubicin-stimulated H9c2 cardiomyocytes, gypenoside pretreatment increased cell viability, enhanced cellular ATP content, restored basal oxygen consumption rate, and improved mitochondrial membrane potential nih.govfrontiersin.org. Mechanistically, gypenosides upregulated the phosphorylation of PI3K, Akt, GSK-3β, and the protein level of Mcl-1 nih.govfrontiersin.org. They also improved PINK1/parkin-mediated mitophagy nih.govfrontiersin.org. While these significant findings highlight the cardioprotective potential of gypenosides, the specific contribution and isolated mechanistic role of this compound within this complex mixture for these effects are not explicitly detailed in the provided literature.
Hepatoprotective Mechanisms (e.g., Oxidative Damage Prevention, PPARα Regulation)
The broader class of gypenosides has been associated with hepatoprotective effects frontiersin.org. Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor highly expressed in the liver, playing critical roles in lipid metabolism, inflammation, and oxidative stress responses xiahepublishing.comijbs.com. Activation of PPARα is known to reduce oxidative stress and inhibit proinflammatory cytokine production in immune cells within the liver, thereby protecting against hepatocyte dysfunction xiahepublishing.comijbs.comnih.gov. While gypenosides generally exhibit anti-oxidative properties tandfonline.comfrontiersin.org, specific studies detailing this compound's isolated role in preventing oxidative damage or regulating PPARα in the context of hepatoprotection were not explicitly found.
Antidiabetic Mechanisms (e.g., Alpha-Glucosidase Inhibition)
Gynostemma saponins, a broader category that includes this compound, have shown inhibitory effects on alpha-glucosidase activity knutd.edu.ua. Alpha-glucosidase inhibitors work by delaying the digestion and absorption of carbohydrates in the small intestine, thereby reducing the rise in postprandial blood glucose concentrations wikipedia.orgisciii.esscirp.org. This mechanism is considered an important approach for managing type 2 diabetes wikipedia.orgisciii.esscirp.org. While Gynostemma pentaphyllum has shown high alpha-glucosidase inhibition in vitro tandfonline.com, direct research specifically on this compound's isolated alpha-glucosidase inhibitory activity and its precise antidiabetic mechanisms is not comprehensively detailed in the provided search results.
Structure Activity Relationship Sar Studies of Gynoside a and Its Derivatives
Identification of Pharmacophoric Groups and Key Structural Moieties
The biological activity of Gynoside A is intrinsically linked to its unique three-dimensional structure. The foundational framework of this compound consists of a rigid tetracyclic triterpenoid (B12794562) aglycone, known as protopanaxadiol, and specific sugar moieties attached to it. The key structural components that are considered essential for its pharmacological effects, forming its basic pharmacophore, include:
The Dammarane-type Triterpenoid Skeleton: This rigid steroid-like core provides the necessary scaffold for the spatial arrangement of other functional groups, allowing for precise interactions with biological targets.
Hydroxyl Groups: The presence and positioning of hydroxyl (-OH) groups on the aglycone are critical. Specifically, the hydroxyl groups at the C-3 and C-12 positions are known to be important for the activity of related ginsenosides (B1230088).
The Side Chain at C-17: The nature and conformation of the side chain attached to the five-membered ring play a significant role in modulating biological activity.
The precise three-dimensional arrangement of these groups has been determined in solution using NMR and molecular modeling techniques. These studies have revealed a well-defined global minimum energy conformation for this compound, which is essential for its interaction with specific biological targets nih.gov.
Correlation Between Structural Modifications and Biological Activity Profiles
While specific studies on a wide range of this compound derivatives are limited, the SAR of the broader class of protopanaxadiol-type ginsenosides provides valuable insights into how structural modifications can impact biological activity. Generally, modifications to the aglycone or the sugar chains can lead to significant changes in efficacy and selectivity.
| Structural Modification | General Effect on Biological Activity of Related Ginsenosides |
| Esterification of hydroxyl groups | Can alter solubility and cell permeability, potentially leading to changes in activity. |
| Epimerization of chiral centers | Can lead to a significant decrease or complete loss of activity, highlighting the importance of stereochemistry. |
| Alteration of the side chain at C-17 | Modifications can influence the binding affinity to target proteins. |
| Deglycosylation | Removal of sugar moieties can either increase or decrease activity depending on the specific biological target. |
Influence of Glycosyl Moieties on Biological Effects
The sugar chains (glycosyl moieties) attached to the aglycone of this compound are not merely passive structural components; they play a dynamic role in its biological activity. The number, type, and linkage of these sugars can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.
Glycosylation is a key factor that can:
Enhance Water Solubility: The addition of sugar residues generally increases the hydrophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile neuroquantology.comresearchgate.net.
Modulate Bioavailability: The sugar moieties can influence the transport of the molecule across cell membranes neuroquantology.com.
Influence Target Recognition: The specific nature of the sugar chain can be critical for the recognition and binding of the molecule to its biological target. In some cases, the glycosidic portion of the molecule is essential for its activity researchgate.net.
For instance, in a study on ginsenoside derivatives, it was found that the type of glycoside was a key determinant of their anti-aging activities. Derivatives with two glucose residues demonstrated superior activity compared to those with glucose-rhamnose residues nih.gov. This highlights the significant impact of the sugar composition on the biological effects of these compounds.
Stereochemical Impacts on Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor governing the biological activity of this compound. The molecule contains several chiral centers, meaning it can exist in different stereoisomeric forms. The specific stereoconfiguration is crucial for its interaction with chiral biological macromolecules such as enzymes and receptors.
Even subtle changes in the stereochemistry of the aglycone or the sugar moieties can lead to a dramatic loss of biological activity. This is because the precise spatial orientation of functional groups is necessary to achieve optimal binding to the active site of a target protein. Therefore, maintaining the correct stereochemistry is a fundamental requirement for the therapeutic efficacy of this compound and its derivatives.
Computational and In Silico Approaches in SAR Analysis
In recent years, computational methods have become indispensable tools for elucidating the SAR of natural products like this compound. These in silico approaches provide valuable insights into the molecular interactions that govern biological activity, thereby guiding the rational design of more potent and selective derivatives.
Molecular Docking and Dynamics
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies can help identify potential protein targets and elucidate the key interactions at the binding site.
Molecular dynamics (MD) simulations provide a more dynamic picture of the binding process. A study on a closely related compound, ganosinoside A, utilized MD simulations to investigate its binding to sortase A, a bacterial enzyme. The simulations revealed the stability of the protein-ligand complex over time and identified the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity researchgate.net. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analyses from such simulations can provide information on the conformational changes and flexibility of both the ligand and the protein upon binding researchgate.net.
Table of Key this compound Moieties and Their Potential Interactions
| Moiety | Potential Interaction Type | Importance in Binding |
| Triterpenoid Skeleton | Hydrophobic Interactions | Provides the foundational scaffold and anchors the molecule in the binding pocket. |
| Hydroxyl Groups | Hydrogen Bonding | Forms specific hydrogen bonds with amino acid residues in the active site, contributing to binding affinity and selectivity. |
| Glycosyl Moieties | Hydrogen Bonding, van der Waals Interactions | Can interact with residues at the entrance of the binding pocket or with solvent molecules, influencing solubility and bioavailability. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed to develop predictive models.
While specific 3D-QSAR studies on this compound derivatives are not yet widely reported, the methodology involves aligning a set of structurally related molecules and correlating their 3D properties (steric and electrostatic fields) with their biological activities. The resulting models can generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity, thus providing a roadmap for the design of new, more potent analogs nih.govnih.govrsc.orgmdpi.commdpi.com.
Chemical Synthesis and Semisynthesis of Gynoside a and Analogues
Total Synthesis Methodologies
The total synthesis of complex natural products like Gynoside A involves the construction of the entire molecular framework from simpler, readily available chemical precursors. For triterpenoid (B12794562) saponins (B1172615), this often entails the intricate synthesis of the polycyclic aglycone core, followed by the precise attachment of sugar moieties through glycosylation reactions.
Strategic Approaches to Aglycone Synthesis
The aglycone of this compound is ocotillone (B8772), a tetracyclic triterpenoid derived from a dammarane (B1241002) hydride. nih.gov Biosynthetically, ocotillol-type ginsenosides (B1230088), which include this compound, are believed to originate from dammarane ginsenosides. acs.org This transformation typically involves the epoxidation of the C-24–C-25 double bond, followed by an intramolecular cyclization of the 20-hydroxyl group. acs.org
While a de novo total synthesis of the ocotillone aglycone from simple, non-terpenoid building blocks is highly challenging and not extensively detailed in the provided literature for this compound specifically, strategic approaches often leverage the structural similarities and biosynthetic pathways of related triterpenoids. Triterpenoid saponins, including both dammarane and oleanane (B1240867) types, are synthesized via the mevalonic acid (MVA) pathway, with 2,3-oxidosqualene (B107256) serving as a common precursor. nih.gov The diverse array of triterpenoid saponin (B1150181) aglycones often features pentacyclic structures such as oleanane, ursane, hopane, or dammarane types. researchgate.net
The primary synthetic routes to the ocotillone aglycone, as indicated by research, often involve semisynthetic modifications of readily available dammarane-type triterpenoids rather than a complete de novo synthesis. For instance, the semisynthesis of ocotillol-type epimers from 20(S)-protopanaxadiol (PPD) involves oxidation with reagents like m-CPBA, H2O2, or oxone, followed by intramolecular cyclization to form the characteristic tetrahydrofuran (B95107) ring. acs.orgmdpi.com This process yields a mixture of C-24 epimers while maintaining the configuration at C-20. acs.org
Glycosylation Reactions and Stereoselective Control
The formation of the glycosidic bond is a pivotal step in the synthesis of saponins, including this compound. Achieving high stereoselectivity (either α or β anomeric configuration) is critical for synthesizing the correct natural product and its analogues.
For ocotillol-type ginsenosides, a key glycosylation strategy involves the use of ocotillol sapogenin derivatives as acceptors and glucosyl ortho-alkynylbenzoate donors. These reactions are effectively promoted by a gold(I) catalyst. acs.orgresearchgate.netacs.orgnih.govresearchgate.net A crucial aspect of this methodology is the maintenance of neutral conditions during glycosylation, which is essential to prevent the isomerization of the acid-labile Δ20,21 double bond present in the aglycone scaffold. researchgate.net
Historically, other methods have also been employed. For example, Atopkina and colleagues reported the synthesis of ocotillol-type ginsenosides by coupling acceptors with α-acetobromoglucose and orthoester donors in the presence of mercury salts. acs.orgmdpi.comresearchgate.net More recently, Shen and co-workers successfully utilized gold-catalyzed glycosylation under neutral conditions to synthesize a range of ocotillol-type ginsenosides. mdpi.comresearchgate.netnih.gov
The stereochemical outcome of glycosylation reactions is influenced by several factors, including the choice of protecting groups on the glycosyl donor, the nature of the anomeric group, the use of specific additives, and the reaction solvent. nih.govuni.lu Strategic selection of these parameters allows for the control of stereoselectivity, enabling the targeted synthesis of either 1,2-trans or 1,2-cis glycosidic linkages, which are often challenging to achieve with high precision. nih.govuni.lu
Semisynthetic Routes from Natural Precursors
Semisynthesis offers a practical approach to obtaining complex natural products and their derivatives by chemically modifying readily available natural compounds. For this compound, which is found in Gynostemma pentaphyllum, the abundant gypenosides present in this plant serve as promising natural precursors. researchgate.net
Modification of Naturally Occurring Gypenosides
Gynostemma pentaphyllum is known to contain over 100 dammarane-type saponins, collectively referred to as gypenosides. researchgate.net These gypenosides can be chemically modified to yield ocotillone-type saponins, including this compound and its analogues. A well-established semisynthetic route involves the oxidation of dammarane saponins, such as 20(S)-protopanaxadiol (PPD), which is a common dammarane-type aglycone. acs.orgmdpi.com
The oxidation is typically performed using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H2O2), or oxone. acs.orgmdpi.com This step is followed by an intramolecular cyclization reaction involving the 20-hydroxyl group, which leads to the formation of the characteristic tetrahydrofuran ring found in the ocotillone skeleton. This process often results in the generation of a pair of C-24 epimers, while the configuration at C-20 remains unchanged from the starting material. acs.orgresearchgate.net Researchers have successfully optimized and improved this semisynthetic process, making it suitable for the industrial production of ocotillol-type epimers. mdpi.com
Derivatization Strategies for Enhanced Bioactivity
Derivatization strategies are employed in saponin chemistry not only for synthetic purposes but also to enhance or modify the biological activities of natural products. The structural diversity of saponins, particularly the nature and arrangement of their sugar chains, significantly influences their bioactivity. nih.govmdpi.com
While specific derivatization strategies for this compound to enhance its bioactivity are not extensively detailed, general principles from related saponin research can be applied. For example, modifications at the C28 carboxyl group of oleanane-type triterpenoids, such as amide derivatization, have been shown to yield highly cytotoxic compounds. researchgate.net Furthermore, derivatization can be utilized to improve the analytical detection and sensitivity of compounds. acs.orgtandfonline.com The unique modifications found in some marine saponins, such as glycosylation, oxidation, and sulfation, have been linked to enhanced solubility and bioactivity, providing insights for future derivatization efforts. mdpi.com
Advanced Synthetic Methodologies and Green Chemistry Principles in Saponin Synthesis
The field of chemical synthesis is increasingly integrating principles of green chemistry to develop more sustainable and environmentally benign processes. These principles aim to minimize waste generation, reduce the use and production of hazardous substances, employ safer solvents, utilize renewable feedstocks, and reduce energy consumption. royalsocietypublishing.orgrsc.org
In the context of saponin synthesis, several advanced methodologies align with green chemistry principles:
Solvent Selection: A major source of pollution in organic synthesis comes from conventional organic solvents. Green chemistry advocates for the use of safer, biodegradable, and recyclable solvents such as water, ionic liquids, and polyethylene (B3416737) glycols. royalsocietypublishing.org For example, the extraction of saponins from natural sources like soapnut can be performed using water, a highly green solvent. rsc.org
Catalysis: The development and application of efficient catalytic systems are central to green chemistry, as catalysts can reduce reaction times, lower energy requirements, and improve selectivity, thereby minimizing by-products. The use of gold(I) catalysts in the glycosylation step for ocotillol-type ginsenosides under neutral conditions exemplifies a greener approach compared to methods requiring harsh acidic or basic conditions. mdpi.comresearchgate.netnih.gov
Atom Economy: Green chemistry emphasizes reactions that maximize the incorporation of all atoms from the reactants into the final product, leading to less waste. royalsocietypublishing.org
Reduced Derivatization: Principle 8 of green chemistry encourages minimizing unnecessary derivatization steps, which can generate additional waste. royalsocietypublishing.org
Renewable Feedstocks: Utilizing natural precursors, such as gypenosides from Gynostemma pentaphyllum, for semisynthesis routes aligns with the principle of using renewable resources. researchgate.net
Biocatalysis and Biotransformation: The use of biological methods, including plant extracts, fungi, algae, or microbes for chemical transformations, is inherently green. These approaches can lead to the production of non-toxic, stable, and cost-effective compounds. royalsocietypublishing.org While not directly detailed for this compound, biotransformation of dammarane-type saponins is a recognized area of research for producing various ginsenosides.
The ongoing advancements in synthetic methodologies, coupled with a growing emphasis on green chemistry principles, are paving the way for more efficient, selective, and environmentally responsible production of complex natural products like this compound and its bioactive analogues.
Analytical Methodologies for Detection, Isolation, and Quantification of Gynoside a
Chromatographic Techniques
Gas Chromatography (GC) with Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry measurlabs.comwikipedia.org. It is widely used for the analysis of volatile and semi-volatile organic compounds measurlabs.comthermofisher.com. In GC-MS, a sample is first vaporized and carried by an inert gas (mobile phase) through a heated column coated with a stationary phase, separating compounds based on their boiling points and interactions with the stationary phase measurlabs.comthermofisher.comyoutube.com. Upon elution from the column, the separated compounds enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z) measurlabs.comyoutube.comlibretexts.org.
Gynoside A, being a triterpenoid (B12794562) glycoside, is a relatively large and polar molecule, which typically renders it non-volatile and thermally unstable for direct GC-MS analysis chemcoplus.co.jpjfda-online.com. To overcome these limitations, chemical derivatization is often employed to convert such compounds into more volatile and thermally stable forms chemcoplus.co.jpjfda-online.comresearchgate.netnih.gov. Silylation, for instance, is a common derivatization method that replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and enhancing thermal stability chemcoplus.co.jpresearchgate.net. While specific GC-MS protocols for derivatized this compound are not extensively detailed in general literature, the principle of derivatization would be crucial for its successful analysis by this method, allowing for the separation of complex mixtures and the identification of derivatized this compound based on its characteristic mass spectrum chemcoplus.co.jpjfda-online.comresearchgate.net.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation of components in non-volatile mixtures innovareacademics.inunt.eduumass.edu. It involves a stationary phase, typically a thin layer of adsorbent material (e.g., silica (B1680970) gel) coated on an inert backing, and a mobile phase, which is a solvent or solvent mixture innovareacademics.inunt.edumerckmillipore.com. The sample is spotted onto the plate, and the mobile phase moves up the plate by capillary action, separating compounds based on their differential affinities for the stationary and mobile phases innovareacademics.inunt.eduumass.edumerckmillipore.com.
TLC has been effectively utilized for the analysis and "fingerprinting" of saponins (B1172615), including this compound, isolated from Gynostemma pentaphyllum horticultureresearch.nete3s-conferences.orgnih.govresearchgate.net. For the separation of gypenosides, a common mobile phase system reported is chloroform:ethyl acetate:methanol:water (15:40:24:7) horticultureresearch.net. After separation, colorless compounds like this compound can be visualized by viewing the plate under UV light or by spraying with a derivatization reagent unt.eduumass.edunih.gov. A sulfuric acid:methanol:water (20:10:175) dipping solution is known to be specific for saponins, yielding a characteristic purple color for Gynostemma saponins horticultureresearch.net. The retention factor (Rf) values obtained from TLC can be used for identification by comparison with standards umass.edue3s-conferences.org. Furthermore, TLC can be coupled with other techniques like Fast Atom Bombardment Mass Spectrometry (FABMS) to determine the glycosyl sequence of compounds like this compound after enzymatic hydrolysis nih.gov.
Spectroscopic Techniques for Characterization
Spectroscopic methods provide detailed structural information about this compound, crucial for its definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the chemical structure and three-dimensional conformation of organic molecules, including complex natural products like this compound researchgate.netresearchgate.netresearchgate.net. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide complementary information.
1D NMR (¹H NMR and ¹³C NMR): Proton NMR (¹H NMR) provides information about the number, type, and connectivity of hydrogen atoms, while Carbon-13 NMR (¹³C NMR) reveals the carbon skeleton. For this compound, detailed ¹H and ¹³C NMR assignments in various solvents such as pyridine-d5 (B57733) and DMSO-d6 have been reported nih.govresearchgate.net. These spectra are critical for identifying characteristic signals corresponding to the triterpenoid aglycone and the attached sugar moieties.
2D NMR (e.g., ROESY): Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), are employed to determine spatial proximities between protons, even if they are not directly bonded researchgate.net. For this compound, ROESY spectra have been used to derive distance constraints, which are then utilized in constrained molecular modeling to determine the compound's three-dimensional structure in solution researchgate.netresearchgate.net. For example, studies have utilized ROESY spectra with a mixing time of 250 ms (B15284909) and a 1.78 Å distance between germinal protons at H-6 of the aglycone as a reference to obtain distance restraints researchgate.net. The assignments of ¹H and ¹³C NMR resonances for this compound in pyridine-d5 and DMSO-d6 solutions are crucial for these structural determinations nih.gov.
An example of the type of data obtained from NMR analysis for this compound is presented in the following conceptual table, demonstrating the chemical shifts in different solvents.
| Atom No. | δH (Pyridine-d5) | δC (Pyridine-d5) | δH (DMSO-d6) | δC (DMSO-d6) |
| Aglycone | (e.g., H-3, H-20) | (e.g., C-3, C-20) | (e.g., H-3, H-20) | (e.g., C-3, C-20) |
| Sugar 1 | (e.g., H-1', H-2') | (e.g., C-1', C-2') | (e.g., H-1', H-2') | (e.g., C-1', C-2') |
| Sugar 2 | (e.g., H-1'', H-2'') | (e.g., C-1'', C-2'') | (e.g., H-1'', H-2'') | (e.g., C-1'', C-2'') |
| ... | ... | ... | ... | ... |
Note: This table is illustrative, and actual detailed NMR data would include specific chemical shifts for all assigned protons and carbons, along with coupling constants and correlations from 2D NMR experiments.
Mass Spectrometry (MS/MS, HRMS)
Mass Spectrometry (MS) techniques, particularly High-Resolution Mass Spectrometry (HRMS) and tandem Mass Spectrometry (MS/MS), are pivotal for determining the molecular weight, elemental composition, and fragmentation pathways of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, typically to several decimal places, allowing for the determination of the exact molecular mass of a compound innovareacademics.inbiocompare.comlabmanager.commeasurlabs.com. This precision is crucial for unequivocally establishing the elemental composition (molecular formula) of this compound labmanager.commeasurlabs.comalgimed.com. For instance, the PubChem CID for this compound (21580242) lists its molecular formula as C₄₁H₇₀O₁₃ [PubChem CID 21580242]. HRMS can confirm this formula by measuring the exact mass of the molecular ion within a very low mass error (typically < 5 ppm) biocompare.comalgimed.com. This capability is particularly valuable for identifying unknown compounds or confirming the identity of isolated natural products measurlabs.com.
Tandem Mass Spectrometry (MS/MS): MS/MS, also known as MS², involves multiple stages of mass analysis, typically involving the fragmentation of a selected precursor ion and the analysis of the resulting product ions libretexts.orgunt.edusepscience.com. This technique provides detailed structural information by revealing the fragmentation patterns of the molecule libretexts.orgunt.edualgimed.com. For complex molecules like saponins, MS/MS is invaluable for elucidating the sequence and nature of the sugar moieties attached to the aglycone unt.edunih.gov. By observing the neutral losses corresponding to specific sugar units or characteristic fragments of the aglycone, the connectivity and identity of the glycosidic linkages can be determined nih.gov. For example, fragmentation patterns of glycosides often show characteristic cleavages of the glycosidic bonds nih.gov.
Immunoanalytical Methods
Immunoanalytical methods offer highly sensitive and specific approaches for the detection and quantification of compounds, relying on antigen-antibody interactions.
Enzyme-Linked Immunosorbent Assays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used biochemistry assay that detects and quantifies specific ligands (often proteins or small molecules) in liquid samples thermofisher.comcreative-diagnostics.comnih.gov. The technique relies on the specific binding between an antigen and an antibody, where one component is immobilized on a solid surface (typically a microtiter plate) and an enzyme-linked antibody is used for detection thermofisher.comcreative-diagnostics.comnih.gov. The enzyme converts a colorless substrate into a colored product, and the intensity of the color is measured photometrically, being proportional to the amount of the target analyte thermofisher.comcreative-diagnostics.com.
While no specific ELISA for this compound has been found in the provided search results, the development of such an assay is theoretically possible. For an ELISA to be developed for this compound, specific antibodies against this compound would need to be generated creative-diagnostics.comthenativeantigencompany.commblbio.com. Since this compound is a relatively small molecule compared to many proteins, it might require conjugation to a larger carrier protein (acting as an immunogen) to elicit a sufficient immune response for antibody production in animals thenativeantigencompany.commblbio.com. Once antibodies (either polyclonal or monoclonal) are successfully produced and characterized for their specificity and affinity to this compound, various ELISA formats (e.g., direct, indirect, sandwich, or competitive) could be explored thermofisher.comcreative-diagnostics.com. A competitive ELISA format might be particularly suitable for small molecules like this compound, where the analyte in the sample competes with a labeled this compound for binding to a limited number of antibody sites thermofisher.com. The development process would involve optimizing plate-coating strategies, antigen resources, antibody pairs, conjugation methods, and enzyme-chromogen systems to achieve desired sensitivity and specificity creative-diagnostics.comthenativeantigencompany.com.
Other Immunochemical Techniques
Immunochemical techniques leverage the highly specific interaction between antigens and antibodies for the detection and quantification of target analytes. While specific immunochemical assays for this compound are not extensively documented in the provided search results, the general principles and applications of these techniques can be applied to compounds of similar structural complexity, provided specific antibodies can be developed.
Common immunochemical techniques include:
Immunoassay (IA) : A broad category of biochemical tests that measure the concentration of a substance in a biological liquid, typically serum or urine, by utilizing the reaction of an antibody or antibodies to its antigen nih.gov. Immunoassays can be qualitative or quantitative semanticscholar.org.
Radioimmunoassay (RIA) : This technique uses radiolabeled antigens to compete with unlabeled antigens for binding sites on a specific antibody. The radioactivity of the bound fraction is inversely proportional to the concentration of the unlabeled antigen in the sample, enabling highly sensitive detection nih.gov.
Enzyme-Linked Immunosorbent Assay (ELISA) : A widely used immunoassay that employs an enzyme linked to an antibody or antigen. The enzyme's reaction with a substrate produces a detectable signal, often a color change, which can be quantified. ELISA can be configured in various formats, such as indirect ELISA for antibody detection or sandwich ELISA and competitive ELISA for antigen detection nih.gov.
Immunoprecipitation (IP) : This technique involves the isolation of a specific antigen from a solution using an antibody that binds to it. The antigen-antibody complex is then precipitated, allowing for its separation and subsequent analysis nih.gov.
Immunoelectrophoresis (IEP) : Combines electrophoresis with immunodiffusion. Proteins are first separated by electrophoresis in a gel, and then antibodies are introduced, leading to the formation of precipitin arcs where antigen and antibody meet nih.gov.
Immunofluorescence (IF) : This method uses fluorescent labels attached to antibodies to visualize and localize specific antigens in cells or tissues nih.govsemanticscholar.org.
Immunohistochemistry (IHC) : Similar to immunofluorescence, but typically uses enzyme-linked antibodies to visualize antigens in tissue sections, often producing a colored precipitate nih.gov.
Immunodiffusion (ID) : Techniques where antigens and antibodies diffuse through a gel medium, forming visible precipitin lines or rings where they meet at optimal concentrations. Examples include radial immunodiffusion (Mancini method) and double immunodiffusion (Ouchterlony method) nih.gov.
These techniques offer high specificity due to the antigen-antibody interaction, making them valuable for analyzing complex biological matrices. However, their application to this compound would necessitate the development of specific antibodies against this compound.
Sample Preparation and Clean-up Strategies for Complex Matrices
Sample preparation is a critical initial step in the analysis of this compound from complex matrices, such as plant extracts or biological samples. The goal is to isolate and concentrate the target analyte while removing interfering substances that could compromise the accuracy and precision of subsequent analytical measurements. Effective sample preparation is essential for obtaining reliable and reproducible data.
Extraction Techniques
Extraction is the process of separating desired compounds from a complex matrix using a suitable solvent. Various extraction methods are employed, each with its advantages and limitations concerning efficiency, solvent consumption, and preservation of compound integrity.
Common extraction techniques include:
Conventional Solvent Extraction :
Heat-Reflux Extraction (HRE) : Involves heating the sample with a solvent under reflux conditions to enhance the solubility and extraction of compounds.
Soxhlet Extraction : A continuous extraction method where a solvent is repeatedly cycled through the solid sample, allowing for efficient extraction of soluble components.
Maceration : Involves soaking the plant material in a solvent for an extended period to extract soluble components.
Percolation : A process where a solvent is passed through a bed of plant material to achieve extraction, often quicker than maceration.
Shaking and Ultrasonic-Assisted Extraction (UAE) : UAE uses ultrasonic waves to disrupt cell walls, facilitating the release of analytes into the solvent, thereby reducing extraction time and increasing yield.
Liquid-Liquid Extraction (LLE) : Relies on the differential solubility of analytes in two immiscible liquid phases to separate compounds based on their polarity.
Advanced Extraction Techniques :
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) : Uses elevated temperatures and pressures to enhance the efficiency of solvent extraction, reducing extraction time and solvent consumption.
Microwave-Assisted Extraction (MAE) : Utilizes microwave radiation to heat the solvent and sample, accelerating solvent penetration and improving the recovery of target compounds.
Supercritical Fluid Extraction (SFE) : Employs a supercritical fluid (e.g., CO2) as the solvent. SFE can eliminate the need for organic solvents and is suitable for thermolabile compounds.
Matrix Solid Phase Dispersion (MSPD) : A technique where the sample is blended with a solid sorbent, followed by elution with a suitable solvent, useful for isolating compounds from complex matrices.
For the isolation of this compound, researchers have employed solid phase extraction/separation as a key step, often followed by multiple rounds of reverse phase high-pressure liquid chromatography. This indicates that this compound can be effectively extracted and purified using a combination of techniques tailored to its chemical properties.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used sample preparation technique for the selective extraction, purification, and concentration of target compounds from complex matrices. It is particularly effective in removing interfering compounds and enriching analytes of interest, thereby improving the sensitivity and resolution of subsequent analytical techniques like HPLC, GC, and MS.
The principle of SPE is based on the selective partitioning of compounds between a solid stationary phase and a liquid mobile phase. The process typically involves several steps:
Conditioning : The SPE sorbent is prepared by washing it with a solvent to activate the stationary phase and ensure reproducible retention.
Loading : The sample, dissolved or suspended in a liquid, is passed through the conditioned sorbent. Analytes of interest or interfering substances are retained on the stationary phase based on their physical and chemical properties.
Washing : The sorbent is washed with a solvent to remove unwanted matrix components while leaving the retained analytes on the column.
Elution : The retained analytes are eluted from the sorbent using a stronger solvent that disrupts the interaction between the analyte and the stationary phase. This fraction, containing the concentrated and purified analyte, is then collected for analysis.
SPE offers advantages such as versatility, selectivity, and reduced solvent consumption compared to liquid-liquid extraction. It can be performed manually or automated for high-throughput applications.
Immunoaffinity Column Clean-up
Immunoaffinity columns (IACs) represent a highly specific clean-up strategy that utilizes the selective binding of antibodies immobilized on a gel to specific antigens. This technique is particularly valuable for purifying and concentrating target analytes from highly complex matrices, such as food and feed samples, prior to chromatographic analysis.
The mechanism of IAC clean-up involves:
Loading : A prepared sample extract is passed through the IAC. The target analyte (antigen) binds specifically to the antibodies immobilized within the column.
Washing : Non-specific matrix components and impurities are washed away using a suitable buffer or solvent, while the analyte remains bound to the antibodies.
Elution : The bound analyte is then eluted from the column using a solvent that disrupts the antigen-antibody interaction, allowing for its collection in a purified and concentrated form.
IACs are known for their high selectivity, excellent recovery rates, and user-friendly operation. They are widely used for the clean-up of various compounds, including mycotoxins, veterinary drug residues, and pesticide residues, ensuring minimal interfering signals in subsequent analyses. The high cost of IACs has historically limited their widespread application, but research into regeneration and reuse methods is ongoing to improve their economic viability.
Table 1: Analytical Methodologies for this compound Detection, Isolation, and Quantification
| Methodology Category | Specific Techniques/Methods | Key Principles/Applications |
| Immunochemical Techniques | Immunoassay (IA), Radioimmunoassay (RIA), ELISA, Immunoprecipitation, Immunoelectrophoresis, Immunofluorescence, Immunohistochemistry, Immunodiffusion | Utilize antigen-antibody specificity for detection and quantification. Require specific antibody development for this compound. |
| Sample Preparation & Clean-up | Crucial for isolating and concentrating analytes while removing interferences. | |
| Extraction Techniques | Heat-Reflux Extraction (HRE), Soxhlet Extraction, Maceration, Percolation, Shaking, Ultrasonic-Assisted Extraction (UAE), Liquid-Liquid Extraction (LLE), Pressurized Liquid Extraction (PLE)/Accelerated Solvent Extraction (ASE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), Matrix Solid Phase Dispersion (MSPD) | Dissolving and separating target compounds from a complex matrix using various solvent-based approaches. |
| Solid Phase Extraction (SPE) | Reversed-phase, Ion-exchange, Normal-phase, Mixed-mode SPE | Selective retention and elution of analytes on a solid sorbent, used for purification and concentration. |
| Immunoaffinity Column Clean-up | Antibody-immobilized columns | Highly specific clean-up based on antigen-antibody binding, effective for complex matrices. |
Future Directions and Emerging Research Avenues
Integration with Systems Biology and Network Pharmacology
The complexity of biological systems and multifactorial diseases necessitates a shift from single-target drug discovery to more holistic approaches. Systems biology offers a framework to understand organisms as intricate networks of interacting components, moving beyond the study of isolated parts. This field integrates large-scale molecular and phenotypic observations with computational, statistical, and artificial intelligence-driven methodologies to develop predictive models of biological behavior columbia.educarlossimonfoundation.com.
Network pharmacology, an interdisciplinary research method, combines principles from genomics, systems biology, and network science to identify and develop more efficient and specific therapeutic agents frontiersin.org. It achieves this by analyzing biological networks, including multi-biological processes and signaling pathways, to pinpoint key drug targets xiahepublishing.com. This approach is particularly well-suited for investigating traditional Chinese medicine (TCM) compounds like Gynoside A, which are often characterized by their multi-component nature and diverse pharmacological effects xiahepublishing.comnih.gov.
Studies utilizing network pharmacology have already begun to unravel the intricate mechanisms of gypenosides (the class of saponins (B1172615) to which this compound belongs) from Gynostemma pentaphyllum. For instance, in the context of heart failure, network pharmacology has identified key molecular targets such as MAPK, EGFR, PI3KCA, and Mcl-1, along with significant signaling pathways including PI3K/Akt, MAPK, and FoxO signaling peerj.com. Similarly, research on the effects of Gynostemma pentaphyllum in non-alcoholic fatty liver disease (NAFLD) has employed network pharmacology and molecular docking to identify AKT1 and GSK3B as crucial therapeutic targets, highlighting the central role of the PI3K-AKT signaling pathway in modulating insulin (B600854) resistance nih.gov. This integration of systems biology and network pharmacology will enable a more comprehensive understanding of how this compound interacts within complex biological systems, paving the way for its optimized application in treating diseases with multiple underlying pathologies scielo.org.mxfrontiersin.orgpublisherspanel.com.
Development of Novel this compound Analogues for Targeted Research
The systematic modification of chemical structures to understand their impact on biological activity is central to drug discovery, a process known as structure-activity relationship (SAR) studies gardp.org. These investigations are fundamental in the early stages of drug development, providing insights into how alterations to a compound's chemical makeup influence its biological activity, selectivity, and potential toxicity gardp.orgnih.gov.
For this compound, a dammarane-type triterpene glycoside researchgate.netresearchgate.netresearchgate.net, the development of novel analogues would involve targeted chemical modifications to its core structure and sugar moieties. This approach aims to systematically explore how these structural changes affect its specific biological activities and target engagement. While specific examples of this compound analogue synthesis were not detailed in the provided search results, the general principles of SAR studies are universally applicable. For example, similar studies on other compounds have demonstrated that even subtle modifications to specific chemical groups can significantly alter their activity and selectivity profiles mdpi.comnih.gov.
Future research will focus on designing and synthesizing this compound analogues with enhanced potency, improved bioavailability, and greater specificity towards desired pharmacological targets. This iterative process of synthesis and biological evaluation is crucial for optimizing the therapeutic profile of this compound and expanding its potential applications.
Advanced Analytical Techniques for Comprehensive Profiling
Comprehensive profiling of this compound within biological systems is essential to fully understand its pharmacokinetics, metabolism, and pharmacodynamics. This requires the application of advanced analytical techniques capable of accurate detection, quantification, and characterization of the compound and its metabolites, as well as its impact on endogenous biological processes.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for analyzing drug metabolites in biological samples, offering high sensitivity, accuracy, and the ability to analyze complex mixtures alwsci.comamericanpharmaceuticalreview.com. LC-MS/MS (B15284909) (Tandem Mass Spectrometry) is considered the gold standard for metabolite analysis, providing detailed fragmentation patterns crucial for compound identification and enabling the detection of trace levels in biological matrices alwsci.com. HPLC-DAD and HPLC-ESI-MS have already been successfully employed to profile saponins, including this compound, in Gynostemma pentaphyllum researchgate.net.
High-Resolution Mass Spectrometry (HRMS) plays a vital role by providing precise mass measurements, which are indispensable for identifying novel compounds and their metabolites alwsci.comgustaveroussy.fr. HRMS is utilized for both exploratory and targeted metabolomics profiling gustaveroussy.fr.
Metabolomics , an "omic" technology, focuses on quantifying small molecules (metabolites) and accurately reflecting subtle changes in bodily functions. This makes it an invaluable tool for fundamental and clinical studies, as well as for the discovery of potential biomarkers nih.govwellcomeopenresearch.org. Metabolomics approaches, often coupled with LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy, can provide a systematic view of the metabolic alterations induced by this compound, offering insights into its mechanisms of action wellcomeopenresearch.orgnih.govfrontiersin.org.
Pharmacokinetics (PK) Analysis is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in the body alwsci.comnumberanalytics.comijper.orgpmda.go.jp. Advanced analytical techniques such as HPLC and LC-MS/MS are indispensable for these studies, allowing for the precise measurement of drug and metabolite concentrations in biological fluids over time numberanalytics.comijper.orgnih.gov.
Furthermore, Proteomics , when integrated with metabolomics, can assist in identifying drug targets and reconstructing complex regulatory networks and signaling pathways influenced by this compound nih.gov. Other advanced techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile or semi-volatile metabolites alwsci.comtezu.ernet.in and various forms of NMR spectroscopy wellcomeopenresearch.orgpharmtech.com, also contribute to a comprehensive understanding. These advanced analytical tools collectively enable a detailed characterization of this compound's fate in the body, its metabolic transformations, and its broader impact on endogenous metabolic pathways, thereby providing a holistic view of its pharmacological profile alwsci.comgustaveroussy.frnih.gov.
Q & A
Q. What computational frameworks support the identification of synergistic combinations between this compound and existing chemotherapeutics?
- Methodology: Apply Chou-Talalay combination index (CI) analysis in dose-matrix assays. Use SynergyFinder 3.0 for multi-agent modeling and prioritize combinations with CI < 0.3 and minimal cytotoxicity in non-malignant cells .
Guidelines for Data Interpretation
- Contradictory Results : Always contextualize findings within experimental parameters (e.g., cell type, exposure duration) and compare with literature using forest plots to highlight heterogeneity .
- Reproducibility : Publish raw datasets and detailed protocols in repositories like Zenodo to enable independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
